![molecular formula C22H25N5O6S B10960919 methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10960919.png)

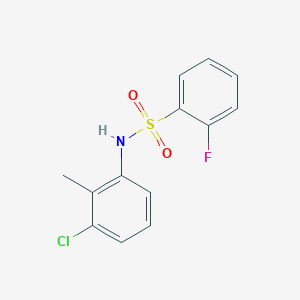

methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound featuring multiple heterocyclic rings

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-[({4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-carboxylat beinhaltet typischerweise eine mehrstufige organische Synthese. Der Prozess beginnt mit der Herstellung der Pyrazol- und Oxazol-Zwischenprodukte, gefolgt von deren Kupplung und anschließender Cyclisierung zur Bildung des Cyclohepta thiophen-Kerns.

Herstellung des Pyrazol-Zwischenprodukts: Der Pyrazolring wird durch Kondensation von 3,5-Dimethyl-4-nitro-1H-pyrazol mit einem geeigneten Aldehyd unter sauren Bedingungen synthetisiert.

Bildung des Oxazol-Zwischenprodukts: Der Oxazolring wird durch eine Cyclisierungsreaktion gebildet, die ein geeignetes Nitril und ein α-Halogenketon beinhaltet.

Kupplungsreaktion: Die Pyrazol- und Oxazol-Zwischenprodukte werden unter Verwendung einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) gekoppelt.

Cyclisierung: Der letzte Cyclisierungsschritt beinhaltet die Bildung des Cyclohepta thiophen-Kerns, der durch eine Reihe von intramolekularen Reaktionen erreicht wird, die durch einen starken Säurekatalysator gefördert werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Nitrogruppe im Pyrazolring kann zu einer Aminogruppe reduziert werden, die wiederum an verschiedenen Substitutionsreaktionen teilnehmen kann.

Reduktion: Die Verbindung kann unter Hydrierungsbedingungen reduziert werden, um die Nitrogruppe oder andere reduzierbare Funktionalitäten zu modifizieren.

Substitution: Die Methylgruppen am Pyrazol- und Oxazolring können durch andere funktionelle Gruppen durch elektrophile oder nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.

Reduktion: Wasserstoffgas (H₂) mit einem Palladium auf Kohlenstoff (Pd/C)-Katalysator.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für elektrophile Substitution und starke Nucleophile wie Natriumhydrid (NaH) für nucleophile Substitution.

Hauptprodukte

Oxidation: Bildung von Nitroso- oder Aminoderivaten.

Reduktion: Umwandlung von Nitrogruppen in Amine.

Substitution: Einführung verschiedener funktioneller Gruppen wie Halogene, Alkyl- oder Arylgruppen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie dient diese Verbindung als Baustein für die Synthese komplexerer Moleküle. Ihre zahlreichen reaktiven Stellen machen sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Biologie

Biologisch gesehen deuten die strukturellen Merkmale der Verbindung auf eine mögliche Aktivität als Enzyminhibitor oder Rezeptormodulator hin. Ihre heterozyklischen Ringe sind häufige Motive in bioaktiven Molekülen.

Medizin

In der medizinischen Chemie wird die Verbindung auf ihr Potenzial als entzündungshemmendes, antimikrobielles oder Antikrebsmittel untersucht. Das Vorhandensein der Nitrogruppe und der heterozyklischen Ringe ist oft mit biologischer Aktivität verbunden.

Industrie

Industriell könnte die Verbindung aufgrund ihres konjugierten Systems bei der Entwicklung neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-[({4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-carboxylat beinhaltet wahrscheinlich die Interaktion mit bestimmten molekularen Zielen wie Enzymen oder Rezeptoren. Die heterozyklischen Ringe der Verbindung können natürliche Substrate oder Inhibitoren nachahmen, wodurch sie an aktive Stellen binden und biologische Pfade modulieren können.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group, which can further participate in various substitution reactions.

Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group or other reducible functionalities.

Substitution: The methyl groups on the pyrazole and oxazole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Its heterocyclic rings are common motifs in bioactive molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the nitro group and heterocyclic rings is often associated with biological activity.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties due to its conjugated system.

Wirkmechanismus

The mechanism of action of methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-2-[({4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-carboxylat: Ähnliche Struktur, jedoch ohne die Nitrogruppe.

Ethyl-2-[({4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-carboxylat: Ähnliche Struktur mit einem Ethylester anstelle eines Methylesters.

Einzigartigkeit

Das Vorhandensein der Nitrogruppe in Methyl-2-[({4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-carboxylat verleiht ihm im Vergleich zu seinen Analogen eine einzigartige Reaktivität und potenzielle biologische Aktivität. Diese funktionelle Gruppe kann an Redoxreaktionen teilnehmen, wodurch die Verbindung zu einem wertvollen Kandidaten für weitere Forschung in der medizinischen Chemie wird.

Eigenschaften

Molekularformel |

C22H25N5O6S |

|---|---|

Molekulargewicht |

487.5 g/mol |

IUPAC-Name |

methyl 2-[[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

InChI |

InChI=1S/C22H25N5O6S/c1-11-19(27(30)31)12(2)26(24-11)10-15-13(3)33-25-18(15)20(28)23-21-17(22(29)32-4)14-8-6-5-7-9-16(14)34-21/h5-10H2,1-4H3,(H,23,28) |

InChI-Schlüssel |

KKCIFFJDIMJSGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC)C)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-1-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10960839.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10960841.png)

![13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960845.png)

![1-[(3-Methoxyphenyl)sulfonyl]-4-(2-methylpropyl)piperazine](/img/structure/B10960863.png)

![13-(difluoromethyl)-4-[(2-methyl-4-nitroimidazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960869.png)

![N-hexyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960881.png)

![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960882.png)

![3-cyclopropyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960887.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960896.png)

![[5-(4-fluorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10960898.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960902.png)